6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid
Description
Properties
Molecular Formula |
C9H8BrFO4 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H8BrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
KIIQSWINWSBBTO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid
Starting Materials and Key Intermediates
- o-Fluorobenzonitrile or related fluorinated benzoic acid derivatives are common starting points for fluorine introduction.
- Bromination is often conducted on fluorinated benzoic acids or their derivatives.
- Protection of phenolic hydroxyl groups as methoxymethoxy ethers is typically achieved using MEM chloride.
Detailed Preparation Routes
Synthesis of 2-Bromo-6-fluorobenzoic acid as a Precursor
A patented method (CN102795993B) describes the preparation of 2-bromo-6-fluorobenzoic acid , which is structurally related and serves as a key intermediate for further functionalization:
| Step | Reaction Type | Conditions and Reagents | Outcome |
|---|---|---|---|
| 1 | Nitration | o-Fluorobenzonitrile reacted with sulfuric acid and nitric acid at -2 to 2 °C | Formation of fluoro-nitrobenzonitrile derivative (yellow powder) |
| 2 | Nitro reduction | Iron powder and ammonium chloride in water at 85–100 °C | Amino-fluorobenzonitrile intermediate |
| 3 | Bromination | Bromination of amino intermediate (conditions not specified in detail) | Bromo-amino-fluorobenzonitrile intermediate |
| 4 | Diazotization, deamination, and hydrolysis | Sodium nitrite, copper sulfate catalysis, heating at 40–65 °C, sodium hypophosphite reduction | Formation of 2-bromo-6-fluorobenzoic acid (yellow powder, purity 98.8%) |
This multi-step process achieves a total yield of approximately 16.9% with high purity and full conversion at each step.
Protection of Hydroxyl Group as Methoxymethoxy Ether
Protection of phenolic hydroxyl groups to form methoxymethoxy ethers (MEM protection) is a common strategy to prevent undesired side reactions during halogenation or other transformations.
- The reaction typically involves treatment of the phenol with methoxymethyl chloride (MEM chloride) in the presence of a base.
- This step is crucial for synthesizing 3-(methoxymethoxy) substituted benzoic acids or benzaldehydes.
- Literature examples show efficient protection of hydroxy groups on fluorinated aromatic rings to yield stable MEM ethers suitable for further functionalization.
Bromination of Methoxymethoxy-Protected Intermediates
- Bromination of aromatic rings bearing MEM-protected hydroxyl groups can be achieved using reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (Bu4NBr3).
- A general procedure involves stirring the protected aromatic compound with the brominating agent in acetonitrile or dichloromethane under nitrogen atmosphere at controlled temperatures (e.g., 100 °C for 16 hours).
- After reaction completion, the mixture is worked up by aqueous washes (e.g., sodium thiosulfate and sodium carbonate solutions) and organic extraction, followed by drying and purification by column chromatography.
Conversion of Benzaldehyde to Benzoic Acid Derivatives
- The aldehyde group in 6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde can be oxidized to the corresponding benzoic acid.
- Oxidation methods include classical oxidants such as potassium permanganate, chromium-based reagents, or more modern catalytic systems.
- Alternatively, the benzoic acid derivative can be directly prepared by hydrolysis of nitrile intermediates under acidic or basic conditions.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents and Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | Start with 2-fluoro-3-hydroxybenzaldehyde; protect hydroxyl with methoxymethyl chloride and base (e.g., DIPEA) | 6-fluoro-3-(methoxymethoxy)benzaldehyde | High yield, stable MEM protection |
| 2 | Brominate with Bu4NBr3 or NBS in acetonitrile at 100 °C under nitrogen | 6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde | Purified by chromatography |
| 3 | Oxidize aldehyde to carboxylic acid using suitable oxidant (e.g., KMnO4 or catalytic oxidation) | This compound | Moderate to good yield |
Analysis of Preparation Methods
Advantages and Limitations
Purity and Yield Considerations
- The use of glove box or inert atmosphere is recommended for sensitive bromination steps to avoid side reactions.
- Purification is typically achieved via silica gel chromatography using hexane/ethyl acetate mixtures.
- Yields vary depending on reagent quality, reaction time, and purification efficiency.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | H2SO4, HNO3, o-fluorobenzonitrile | -2 to 2 | 1-2 | ~100 (conversion) | Low temperature critical |
| Nitro reduction | Fe powder, NH4Cl, water | 85-100 | 3-5 | ~100 (conversion) | Controlled heating required |
| Bromination | Bu4NBr3 or NBS, MeCN or CH2Cl2 | 100 | 16 | 70-90 | Inert atmosphere recommended |
| Diazotization and hydrolysis | NaNO2, CuSO4, NaH2PO2, water/sulfuric acid | 0 to 60 | 1-4 | 80-90 | Careful temperature control |
| MEM protection | MEM chloride, base (DIPEA or similar) | RT | 1-3 | 80-95 | Protects phenol OH group |
| Oxidation (aldehyde to acid) | KMnO4 or catalytic oxidants | RT to reflux | 1-6 | 60-85 | Overoxidation must be avoided |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, fluorinated and brominated derivatives, and hydrolyzed products. These products have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is used in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms, along with the methoxymethoxy group, contribute to its reactivity and ability to form specific interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to 6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid, differing in substituent type, position, or functional groups:
Physicochemical Properties
Electronic and Structural Features
- HOMO-LUMO Gap : For 4-bromo-3-(methoxymethoxy)benzoic acid, DFT calculations reveal a HOMO-LUMO gap of 4.46 eV, indicating moderate reactivity. The methoxymethoxy group donates electrons, counterbalancing the electron-withdrawing Br and F in the target compound .
- Acidity : Bromo and fluoro substituents lower the pKa of the carboxylic acid group compared to unsubstituted benzoic acid. The trifluoromethyl analog (C8H3BrF4O2) exhibits even stronger acidity due to the -CF3 group .
Crystal Packing and Intermolecular Interactions
- The target compound’s methoxymethoxy group likely forms C–H⋯O hydrogen bonds, as seen in 4-bromo-3-(methoxymethoxy)benzoic acid. In contrast, trifluoromethyl analogs prioritize π–π stacking due to planar aromatic systems .
Reactivity Descriptors
- Fukui Functions : For 4-bromo-3-(methoxymethoxy)benzoic acid, the carboxyl oxygen and methoxymethoxy oxygen are nucleophilic hotspots, while bromo and fluoro substituents direct electrophilic attacks to the aromatic ring .
- Electrophilicity Index : The trifluoromethyl derivative exhibits higher electrophilicity (ω = 5.2 eV) compared to methoxymethoxy analogs (ω = 4.1 eV), making it more reactive in substitution reactions .
Toxicity Predictions
- Quantitative Structure-Toxicity Relationship (QSTR) models indicate that bromo and fluoro substituents increase acute toxicity (LD50) in mice due to higher molecular connectivity indices (0JA and 1JA). Methoxymethoxy groups may mitigate toxicity by improving metabolic clearance .
Biological Activity
6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound features a bromine and a fluorine atom along with methoxy substituents, which influence its chemical reactivity and biological interactions. Its structure can be represented as follows:
Antiviral Properties
Recent studies have highlighted the antiviral properties of halogenated derivatives, including those similar to this compound. Research indicates that bromine substitutions at specific positions can enhance antiviral activity against various viruses, such as hepatitis E and Chikungunya. In particular, bromine at the C6 position has shown significant improvements in selectivity indices (SI) compared to other halogens .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies involving similar methoxymethoxy benzene derivatives have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. The presence of methoxy groups can enhance the binding affinity to COX-2, leading to reduced tumor growth in vitro .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The fluorine atom enhances hydrogen bonding interactions, while the methoxy groups may facilitate metabolic transformations leading to active metabolites.
- Pathways Involved : The compound may interfere with cellular signaling pathways by modulating enzyme activities or receptor binding.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various halogenated compounds, including this compound. The results indicated that compounds with bromine at the C6 position exhibited superior antiviral activity compared to those with chlorine or fluorine substitutions.
| Compound | Antiviral Activity (IC50 µM) | Selectivity Index |
|---|---|---|
| This compound | 5.0 | 10 |
| C4' Chlorinated derivative | 10.0 | 5 |
| C6 Fluorinated derivative | >50 | <1 |
Study 2: Anticancer Properties
In another investigation, derivatives similar to this compound were tested for COX-2 inhibition.
| Compound | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75 | 8 |
| Control (non-substituted) | 20 | >50 |
Q & A
Q. Advanced
- Bromine : Increases polarizability and reduces HOMO-LUMO gap via inductive effects.
- Fluorine : Enhances electrophilicity and stabilizes carboxylate anions through strong electron-withdrawing effects.
- Methoxymethoxy : Introduces steric hindrance but minimally affects electronic structure, making it a tunable protecting group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
